2-Amino-3-{[2,3-bis(octadecanoyloxy)propoxy(hydroxy)phosphoryl]oxy}propanoic acid
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Overview
Description
. It is a derivative of phosphatidylserine, a phospholipid component of cell membranes, and plays a crucial role in cell signaling and membrane structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-{[2,3-bis(octadecanoyloxy)propoxy(hydroxy)phosphoryl]oxy}propanoic acid typically involves the esterification of phosphatidylserine with stearic acid. The reaction conditions include the use of a strong acid catalyst, such as sulfuric acid, and heating under reflux to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the compound is produced through a large-scale esterification process. This involves the reaction of phosphatidylserine with stearic acid in the presence of a catalyst under controlled temperature and pressure conditions to achieve high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the double bonds in the fatty acid chains.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Substitution reactions can take place at the phosphate group or the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of epoxides or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phospholipids or amino acids.
Scientific Research Applications
Chemistry: The compound is used in the study of lipid membranes and their properties. It is also used in the synthesis of other complex lipids and in the development of lipid-based drug delivery systems.
Biology: In biological research, it is used to study cell signaling pathways and membrane dynamics. It is also used in the investigation of apoptosis (programmed cell death) and other cellular processes.
Medicine: . It is also being explored for its anti-inflammatory and antioxidant properties.
Industry: In the cosmetic and pharmaceutical industries, it is used as an ingredient in skincare products and supplements due to its beneficial effects on skin health and cognitive function.
Mechanism of Action
The compound exerts its effects primarily through its role as a component of cell membranes. It interacts with various proteins and enzymes involved in cell signaling pathways, influencing processes such as apoptosis, inflammation, and oxidative stress. The molecular targets include membrane-bound receptors and enzymes involved in lipid metabolism.
Comparison with Similar Compounds
Phosphatidylserine: The parent compound from which it is derived.
Phosphatidylcholine: Another major phospholipid in cell membranes.
Phosphatidylethanolamine: Another phospholipid with similar functions.
Uniqueness: 2-Amino-3-{[2,3-bis(octadecanoyloxy)propoxy(hydroxy)phosphoryl]oxy}propanoic acid is unique due to its specific fatty acid composition (stearic acid) and its role in cell signaling and membrane structure. Its ability to interact with specific proteins and enzymes sets it apart from other phospholipids.
Properties
IUPAC Name |
2-amino-3-[2,3-di(octadecanoyloxy)propoxy-hydroxyphosphoryl]oxypropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H82NO10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h38-39H,3-37,43H2,1-2H3,(H,46,47)(H,48,49) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCPCKNHXULUIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCCCCCCCCCCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H82NO10P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
792.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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